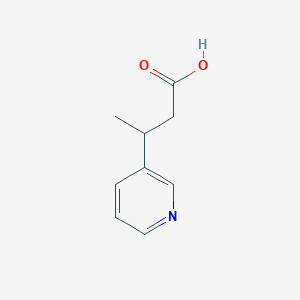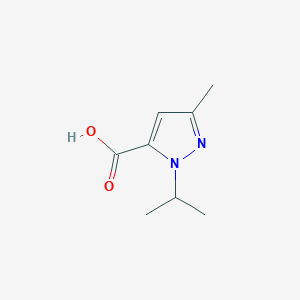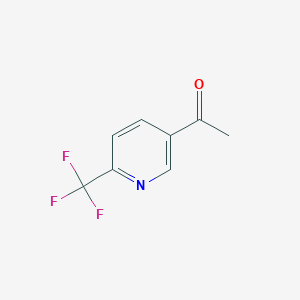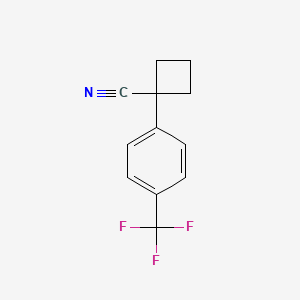
3-(Pyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)butanoic acid is a member of pyridines . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 4-pyridin-3-ylbutanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a butanoic acid chain . The InChI code for this compound is InChI=1S/C9H11NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . It also has a topological polar surface area of 50.2 Ų .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(Pyridin-3-yl)butanoic acid serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their biological and pharmacological properties .
Supramolecular Chemistry
This compound can be utilized in supramolecular chemistry to create complex structures with specific properties. It can form hydrogen bonds and interact with other molecules, which is useful in the design of molecular assemblies .
Suzuki-Miyaura Cross-Coupling Reactions
In organic synthesis, this compound can be used in Suzuki-Miyaura cross-coupling reactions. This is a pivotal method for forming carbon-carbon bonds in the production of pharmaceuticals and polymers .
Ligand for Coordination Polymers
It acts as a ligand in the formation of coordination polymers. These materials have potential applications in gas storage, separation technologies, and catalysis due to their porous nature .
Non-Linear Optical Materials
The compound’s derivatives can be engineered for non-linear optical (NLO) materials. These materials are essential for applications in telecommunications and information processing .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It’s known that pyridine derivatives can act as ligands, forming coordination polymers This suggests that 3-(Pyridin-3-yl)butanoic acid might interact with its targets by forming complexes, leading to changes in the target’s function
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical processes . For instance, some pyridine derivatives are byproducts of specific enzymatic reactions, such as those catalyzed by cytochrome P-450
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific structures and targets
properties
IUPAC Name |
3-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGPDZSJHUZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)



![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)
